molecular formula C12H17NO2 B8418632 4-(2-Tetrahydropyranyloxymethyl)aniline

4-(2-Tetrahydropyranyloxymethyl)aniline

Cat. No.: B8418632
M. Wt: 207.27 g/mol
InChI Key: OTISWMNYRRKRKE-UHFFFAOYSA-N
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Description

4-(2-Tetrahydropyranyloxymethyl)aniline (CAS 1011264-01-9) is an aromatic amine derivative characterized by a tetrahydropyran (THP) ring connected via an oxymethyl (–O–CH2–) group to the para position of an aniline moiety. The THP group acts as a protective moiety for the amine functionality, enhancing stability during synthetic processes. This compound is commonly utilized as an intermediate in pharmaceutical and organic synthesis, particularly in nucleoside chemistry and drug discovery . Its hydrochloride salt form (synonym: [4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride) is commercially available with high purity (≥95%) and is characterized by molecular formula C12H17NO2·HCl and molecular weight 243.73 g/mol .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-(oxan-2-yloxymethyl)aniline

InChI

InChI=1S/C12H17NO2/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9,13H2

InChI Key

OTISWMNYRRKRKE-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical properties of 4-(2-Tetrahydropyranyloxymethyl)aniline and its analogs:

Compound Name Molecular Formula Substituent Position Molecular Weight (g/mol) Key Properties/Applications References
This compound C12H17NO2 Para (THP-2-yloxymethyl) 207.27 (free base) Hydrochloride salt; used in drug synthesis
4-(Tetrahydropyran-4-yloxy)aniline C11H15NO2 Para (THP-4-yloxy) 193.25 Free base; HPLC retention time: 0.75 min (analysis condition SQD-FA05)
2-(Tetrahydro-2H-pyran-4-yloxy)aniline C11H15NO2 Ortho (THP-4-yloxy) 193.25 Ortho-substituted; 95% purity; GHS hazards: H315, H319, H335
4-Hexyloxyaniline C12H19NO Para (hexyloxy) 193.29 Lipophilic; used in material science
4-[(3-phenylpropoxy)methyl]aniline C16H19NO Para (phenylpropoxymethyl) 241.33 Bulky substituent; potential for polymer applications

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